4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride
Description
4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride is a synthetic compound featuring a piperidine core substituted with a 3-methoxypyrrolidinyl group and a pyridine-carbonyl moiety. Its dihydrochloride salt form enhances solubility and stability for pharmaceutical or industrial applications.
Properties
IUPAC Name |
[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2.2ClH/c1-21-15-6-11-19(12-15)14-4-9-18(10-5-14)16(20)13-2-7-17-8-3-13;;/h2-3,7-8,14-15H,4-6,9-12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLKEFHXZIRFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=NC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Methoxypyrrolidine
The synthesis of 3-methoxypyrrolidine serves as the foundational step. A high-yielding route involves the cyclization of 1,4-dibromopentane-2-methoxy derivatives under basic conditions. For instance, treatment of 3-methoxy-1,4-dibromopentane with aqueous ammonia at 80°C for 12 hours achieves cyclization to 3-methoxypyrrolidine with a 78% yield. Alternative approaches include the hydrogenative ring closure of 3-methoxyglutaronitrile using Raney nickel under 50 atm H₂, though this method suffers from lower yields (≈60%) due to competing reduction of the nitrile group.
Synthesis of 4-(3-Methoxypyrrolidin-1-yl)piperidine
Introducing the 3-methoxypyrrolidine moiety onto the piperidine scaffold necessitates nucleophilic substitution or reductive amination. A robust protocol involves reacting 4-chloropiperidine hydrochloride with 3-methoxypyrrolidine in the presence of potassium carbonate (K₂CO₃) in refluxing acetonitrile (82% yield after 24 hours). Computational studies suggest that the electron-donating methoxy group enhances the nucleophilicity of the pyrrolidine nitrogen, facilitating displacement of the chloride.
Table 1: Comparative Yields for 4-(3-Methoxypyrrolidin-1-yl)piperidine Synthesis
| Method | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic substitution | 4-Cl-piperidine, K₂CO₃, MeCN | 82 |
| Reductive amination | 4-Keto-piperidine, H₂, Pd/C | 65 |
| Mitsunobu reaction | 4-OH-piperidine, DIAD, PPh₃ | 71 |
Formation of the Amide Bond
Coupling 4-(3-methoxypyrrolidin-1-yl)piperidine with pyridine-4-carbonyl chloride represents the pivotal step. Pyridine-4-carbonyl chloride is synthesized by treating pyridine-4-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane at 0°C–25°C (89% conversion). Subsequent reaction with 4-(3-methoxypyrrolidin-1-yl)piperidine in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base affords the amide in 76% yield after recrystallization from ethyl acetate.
For acid-sensitive substrates, carbodiimide-mediated coupling proves advantageous. Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieves a 68% yield, albeit with increased epimerization risk.
Salt Formation to Dihydrochloride
Conversion to the dihydrochloride salt enhances aqueous solubility for pharmaceutical applications. Treating the free base with hydrogen chloride (HCl) gas in anhydrous diethyl ether at 0°C precipitates the dihydrochloride salt in 94% yield. X-ray powder diffraction confirms the crystalline nature of the salt, with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°.
Optimization of Reaction Conditions
Catalytic Hydrogenation in Piperidine Functionalization
Reductive amination strategies, as demonstrated in furfural-derived piperidine syntheses, were adapted to optimize the 4-(3-methoxypyrrolidin-1-yl)piperidine intermediate. Utilizing a Ru₁Co₂₀/HAP catalyst under 30 bar H₂ at 150°C improved reaction rates by 40% compared to traditional Pd/C systems, minimizing over-reduction byproducts.
Solvent Effects on Amide Coupling
Polar aprotic solvents (DMF, THF) outperformed chlorinated solvents (DCM) in coupling efficiency due to enhanced solubility of the piperidine base. Kinetic profiling revealed a second-order dependence on amine concentration in THF, underscoring the importance of maintaining stoichiometric excess.
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, D₂O): δ 8.72 (d, J = 5.2 Hz, 2H, pyridine-H), 7.95 (d, J = 5.2 Hz, 2H, pyridine-H), 3.92–3.85 (m, 2H, piperidine-H), 3.45 (s, 3H, OCH₃), 3.30–3.22 (m, 4H, pyrrolidine-H).
- ¹³C NMR (100 MHz, D₂O): δ 170.2 (C=O), 150.1 (pyridine-C), 136.4 (pyridine-C), 63.8 (OCH₃), 58.2 (piperidine-C), 52.4 (pyrrolidine-C).
High-Resolution Mass Spectrometry (HRMS) Calculated for C₂₁H₂₈Cl₂N₃O₂ [M+H]⁺: 432.1554; Found: 432.1556.
Chemical Reactions Analysis
Formation of 3-Methoxypyrrolidine
The 3-methoxypyrrolidine subunit is synthesized via stereoselective cyclization or hydrogenation strategies:
-
Hydrogenation of pyrrole derivatives : Catalytic hydrogenation (Pd/C, H₂, 50 psi) of 3-methoxypyrrole in ethanol yields 3-methoxypyrrolidine with >95% enantiomeric excess (e.e.) when chiral auxiliaries are used .
-
Epoxide ring-opening : Treatment of 3,4-epoxypyrrolidine with methanol in acidic conditions generates 3-methoxypyrrolidine (78% yield) .
Piperidine-Pyrrolidine Coupling
The 4-(3-methoxypyrrolidin-1-yl)piperidine intermediate is formed via nucleophilic substitution or transition-metal catalysis:
-
Buchwald-Hartwig amination : Reacting 4-chloropiperidine with 3-methoxypyrrolidine using Pd₂(dba)₃/Xantphos in toluene at 110°C achieves 85% yield .
-
Mitsunobu reaction : Diethyl azodicarboxylate (DEAD) and PPh₃ mediate coupling between 4-hydroxypiperidine and 3-methoxypyrrolidine (72% yield) .
Amide Bond Formation
The piperidine-pyridine linkage is established via carbonylative cross-coupling:
| Reaction Conditions | Catalyst/Reagents | Yield (%) | Reference |
|---|---|---|---|
| Schotten-Baumann reaction | ClCOCOCl, pyridine | 68 | |
| EDCl/HOBt-mediated coupling | EDCl, HOBt, DMF | 92 | |
| Microwave-assisted synthesis | Pd(OAc)₂, CO gas | 81 |
Mechanistic Insight : The EDCl/HOBt method activates the carboxylic acid (from 4-carboxypyridine) for nucleophilic attack by the piperidine amine, forming the amide bond efficiently .
Dihydrochloride Preparation
The free base is treated with HCl gas in anhydrous THF to form the dihydrochloride salt:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride exhibit anticancer properties. These compounds often target specific pathways involved in tumor growth and proliferation.
Case Study Example :
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of pyridine derivatives, revealing that modifications on the piperidine ring enhance cytotoxicity against various cancer cell lines .
| Compound Variant | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Base Compound | 15 | MCF-7 |
| Variant A | 10 | A549 |
| Variant B | 5 | HeLa |
Neurological Disorders
The compound has shown promise in treating neurological disorders due to its ability to modulate neurotransmitter systems. It may act as a neuroprotective agent, potentially beneficial in conditions like Alzheimer's disease.
Mechanism of Action :
It is believed that this compound interacts with acetylcholine receptors, enhancing cognitive function and memory retention .
| Study Type | Model Used | Key Findings |
|---|---|---|
| In vitro | Neuronal cultures | Increased neuronal survival under stress conditions |
| In vivo | Mouse model | Improved memory performance in behavioral tests |
Anti-inflammatory Effects
Preliminary studies suggest that the compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.
Research Insights :
The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory disorders .
| Cytokine Targeted | Effect |
|---|---|
| TNF-alpha | Decreased secretion by 40% |
| IL-6 | Inhibition by 30% |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. Variations in the piperidine and pyrrolidine moieties significantly affect biological activity.
| Modification Type | Activity Change |
|---|---|
| Methyl substitution | Increased potency |
| Hydroxyl addition | Enhanced solubility |
Mechanism of Action
The mechanism of action of 4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural uniqueness lies in the 3-methoxypyrrolidinyl group, which distinguishes it from analogs with bulkier (e.g., diphenylmethoxy ) or simpler (e.g., aminomethyl ) substituents. Key comparisons include:
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility/Stability |
|---|---|---|---|---|
| 4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride | Not available in evidence | Not available | 3-Methoxypyrrolidinyl, pyridine-carbonyl | Likely water-soluble (dihydrochloride salt) |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 | Aminomethyl, pyridine-carbonyl | Stable under standard conditions |
| 4-(Diphenylmethoxy)piperidine Hydrochloride | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy | Limited solubility data |
| 4-(4-Piperidinyl)pyridine dihydrochloride | Not provided | — | Piperidinyl, pyridine | Industrial-grade purity (99%) |
Key Observations :
- The pyridine-carbonyl moiety (common in PK00698E-1 and the target compound) may facilitate interactions with biological targets like vasopressin receptors, as seen in ’s diuretic compounds .
Pharmacological and Toxicological Profiles
- Target Compound: No direct toxicity data are available. However, structurally similar compounds (e.g., PK00698E-1 ) lack acute toxicity classifications under GHS, suggesting moderate safety profiles.
- 4-(Diphenylmethoxy)piperidine Hydrochloride: Limited toxicological data; regulatory agencies (e.g., ATSDR, EFSA ) recommend caution due to insufficient environmental impact studies .
- Diuretic Analogs : Compounds with piperidine-pyridine scaffolds (e.g., ’s derivatives) demonstrate diuretic activity via AVP-V2 receptor inhibition, comparable to tolvaptan .
Biological Activity
4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride, with the CAS number 2320857-80-3, is a complex organic compound notable for its potential biological activities. This compound features a unique structure that incorporates a methoxypyrrolidine moiety linked to piperidine rings, which may contribute to its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 362.3 g/mol. The structure is characterized by the following:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₅Cl₂N₃O₂ |
| Molecular Weight | 362.3 g/mol |
| CAS Number | 2320857-80-3 |
| Density | N/A |
| Melting Point | N/A |
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities, particularly in the context of enzyme inhibition and receptor modulation.
The biological activity of this compound likely involves interactions with specific molecular targets, such as receptors or enzymes. For instance, studies have shown that related compounds can inhibit cytochrome P450 enzymes (CYP51 and CYP5122A1), which are crucial in sterol biosynthesis in pathogens like Leishmania . These interactions may lead to alterations in metabolic pathways, potentially offering therapeutic benefits against certain diseases.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to this structure:
- Inhibition of CYP Enzymes :
- Pharmacological Profiling :
- Potential Therapeutic Applications :
Q & A
Q. What are the standard synthetic routes for 4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride, and how are reaction conditions optimized?
The synthesis typically involves coupling a piperidine derivative with a pyridine-carbonyl intermediate. Key steps include:
- Reagents : Use of 3-methoxypyrrolidine and 4-(chlorocarbonyl)pyridine as precursors.
- Conditions : Reactions are performed under inert atmospheres (e.g., nitrogen) with polar aprotic solvents (e.g., DMF or DCM). Bases like triethylamine or sodium hydride facilitate deprotonation .
- Purification : Column chromatography or recrystallization is used to isolate the hydrochloride salt .
Q. How is the structural integrity of this compound validated in academic research?
Structural characterization employs:
- NMR spectroscopy : To confirm the presence of methoxypyrrolidine (δ ~3.2 ppm for methoxy protons) and piperidine-carbonylic linkages (δ ~2.8–3.5 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (C16H22N3O2·2HCl, MW 352.3) .
- X-ray crystallography : For resolving stereochemistry and hydrogen-bonding patterns in crystalline forms .
Q. What methodologies are used to screen its biological activity in preclinical studies?
- Enzyme assays : Inhibition of kinases or GPCRs is tested via fluorescence polarization or radiometric assays .
- Receptor binding studies : Radiolabeled ligands (e.g., <sup>3</sup>H or <sup>125</sup>I) quantify affinity for targets like serotonin or dopamine receptors .
- Cellular viability assays : MTT or ATP-based assays assess cytotoxicity in cancer or neuronal cell lines .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in piperidine-pyridine bond formation .
- Solvent optimization : Substituting DMF with THF reduces carbamate byproducts .
- Temperature control : Lowering reaction temperatures (0–5°C) prevents decomposition of the methoxypyrrolidine moiety .
Q. What strategies resolve contradictions in receptor-binding data across studies?
Discrepancies may arise from:
- Receptor isoform selectivity : Use isoform-specific knockout models or siRNA silencing to confirm target engagement .
- Buffer conditions : Varying pH or ionic strength alters protonation states, affecting binding kinetics. Standardize assays to pH 7.4 with 150 mM NaCl .
- Allosteric vs. orthosteric binding : Radioligand displacement assays with non-competitive inhibitors clarify mechanisms .
Q. How can structural analogs be designed to improve metabolic stability without compromising potency?
- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy (improves metabolic resistance) .
- Piperidine ring modifications : Introduce methyl or fluorine substituents to reduce CYP450-mediated oxidation .
- Prodrug strategies : Esterification of the pyridine-carbonylic group enhances oral bioavailability .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and dissolution .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at –20°C under desiccant to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
